![molecular formula C13H13N5O2S B11008030 N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11008030.png)
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]pyrazine-2-carboxamide
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Overview
Description
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]pyrazine-2-carboxamide (let’s call it Compound X for brevity) is a fascinating molecule with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: this compound
Compound X belongs to the class of thiazole-containing compounds, characterized by a fused five-membered ring system containing sulfur and nitrogen atoms. Its intriguing structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production of Compound X involves optimization of the synthetic route, purification, and isolation steps.
- Precursor chemicals are obtained through large-scale synthesis, followed by purification using chromatography or recrystallization.
Chemical Reactions Analysis
Reactivity::
- Compound X exhibits interesting reactivity due to its functional groups (amide, thiazole, and pyrazine).
- Common reactions include:
Oxidation: Oxidation of the thiazole moiety to form a thiazole-oxide derivative.
Reduction: Reduction of the carbonyl group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution at the amide nitrogen.
- Reagents and conditions vary based on the desired transformation.
- Oxidation: Thiazole-oxide derivative
- Reduction: Alcohol derivative
- Substitution: Various amide derivatives
Scientific Research Applications
Compound X has found applications in various fields:
Mechanism of Action
- Compound X likely interacts with specific molecular targets, modulating cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X shares structural features with other thiazole-containing compounds, such as N-isopropyl-N-phenyl-2-[(2E)-2-[(E)-2-propenylimino]-5,6-dihydro-2H-cyclopenta[d][1,3]thiazol-3(4H)-yl]acetamide .
- Its uniqueness lies in the combination of the thiazole and pyrazine moieties.
Biological Activity
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a pyrazine core and a cyclopentathiazole moiety. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄N₄O₂S |
Molecular Weight | 286.34 g/mol |
LogP | 3.4618 |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 71.074 Ų |
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, pyrazine derivatives have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain pyrazine derivatives could inhibit the growth of human cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Enzymatic Inhibition
This compound may also exhibit inhibitory effects on enzymes relevant to disease processes. For example, compounds within the pyrazine class have been noted for their ability to inhibit proteases involved in viral replication, such as those associated with hepatitis C and HIV . This suggests potential applications in antiviral drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signal Transduction Pathways : Similar compounds have been reported to interfere with pathways like the PI3K/Akt/mTOR signaling cascade, which is crucial for cancer cell survival.
- Interaction with DNA : Some studies suggest that pyrazine derivatives can intercalate into DNA or disrupt its function, leading to increased apoptosis in cancer cells.
- Modulation of Enzyme Activity : The presence of the thiazole ring may enhance the binding affinity of the compound to specific enzymes, thus inhibiting their activity effectively.
Case Studies
- Study on Anticancer Activity : A recent investigation into a series of pyrazine derivatives showed that modifications at specific positions significantly enhanced anticancer activity against breast cancer cell lines (MCF-7). The study demonstrated that the introduction of thiazole groups improved cytotoxicity compared to other derivatives .
- Antiviral Potential : Another study focused on the antiviral properties of similar compounds indicated that they could effectively inhibit the replication of HIV by targeting reverse transcriptase enzymes . This suggests that this compound may possess similar antiviral properties.
Properties
Molecular Formula |
C13H13N5O2S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H13N5O2S/c19-11(7-16-12(20)9-6-14-4-5-15-9)18-13-17-8-2-1-3-10(8)21-13/h4-6H,1-3,7H2,(H,16,20)(H,17,18,19) |
InChI Key |
FZYRPNPESFUWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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